N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound with a molecular formula of C19H12BrN3O3S and a molecular weight of 442.294 g/mol . This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a nitro-substituted isoindoline-1,3-dione moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling with Isoindoline-1,3-dione: The thiazole derivative is then coupled with isoindoline-1,3-dione in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Chemical Reactions Analysis
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitro group are believed to play crucial roles in its biological activity. For instance, the thiazole ring can interact with enzymes and receptors, while the nitro group can undergo reduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar compounds to N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE include:
- N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANAMIDE
- N-(4-BUTOXYPHENYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
- 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-PHENETHYL-ACETAMIDE
These compounds share structural similarities but differ in their functional groups and substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE lies in its specific combination of a bromophenyl group, thiazole ring, and nitro-substituted isoindoline-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H11BrN4O5S |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C19H11BrN4O5S/c20-11-6-4-10(5-7-11)13-9-30-19(21-13)22-15(25)8-23-17(26)12-2-1-3-14(24(28)29)16(12)18(23)27/h1-7,9H,8H2,(H,21,22,25) |
InChI Key |
YITXDUPBSMZHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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